molecular formula C21H29FN2O4S B12634644 N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide

N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide

Cat. No.: B12634644
M. Wt: 424.5 g/mol
InChI Key: BMWGADSGAGNOGO-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the sulfonyl and methoxypropyl groups. The final step involves the attachment of the 4-fluorophenyl and 3-methylbutanamide groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study cellular processes or as a precursor for biologically active molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s functional groups allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with sulfonyl and methoxypropyl groups. Examples might be:

  • N-{3-[(4-chlorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide
  • N-{3-[(4-bromophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide

Uniqueness

What sets N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide apart is the specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the fluorine atom, for example, can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C21H29FN2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C21H29FN2O4S/c1-14(2)13-19(25)23-21-20(15(3)16(4)24(21)11-6-12-28-5)29(26,27)18-9-7-17(22)8-10-18/h7-10,14H,6,11-13H2,1-5H3,(H,23,25)

InChI Key

BMWGADSGAGNOGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)CC(C)C)CCCOC)C

Origin of Product

United States

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